molecular formula C14H20N2O2 B1445358 Benzyl 3-amino-3-methylpiperidine-1-carboxylate CAS No. 174543-80-7

Benzyl 3-amino-3-methylpiperidine-1-carboxylate

Cat. No. B1445358
M. Wt: 248.32 g/mol
InChI Key: OZEVNWHCQACRDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 3-amino-3-methylpiperidine-1-carboxylate is a synthetic molecule with the formula C14H20N2O2 and a molecular weight of 248.32 g/mol . It is used for research purposes .


Synthesis Analysis

The synthesis of Benzyl 3-amino-3-methylpiperidine-1-carboxylate and similar piperidine derivatives has been discussed in several scientific papers . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Molecular Structure Analysis

The molecular structure of Benzyl 3-amino-3-methylpiperidine-1-carboxylate consists of a benzyl group, an amino group, a methyl group, and a carboxylate group . The molecule contains a total of 39 bond(s). There are 19 non-H bond(s), 7 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 (thio-) carbamate(s) (aliphatic), and 1 primary amine(s) (aliphatic) .

Scientific Research Applications

Antioxidant and Anti-inflammatory Agents

Research focused on the development of alternative antioxidant and anti-inflammatory agents has identified benzofused thiazole derivatives as promising candidates. These derivatives are synthesized through cyclocondensation reactions and have shown distinct anti-inflammatory activity compared to standard references. Their potential antioxidant activity against reactive species highlights their therapeutic promise, with docking simulations further supporting their role in anti-inflammatory responses (Raut et al., 2020).

Supramolecular Chemistry

Benzene-1,3,5-tricarboxamide (BTA) derivatives, owing to their simple structure and self-assembly behavior, find applications in nanotechnology, polymer processing, and biomedical applications. Their versatile nature and emerging commercial applications underscore the adaptability and utility of such compounds in creating one-dimensional, nanometer-sized rod-like structures stabilized by H-bonding, with implications for drug delivery and material science (Cantekin et al., 2012).

Carboxylic Acid Removal from Aqueous Streams

The increasing interest in bio-based plastics has highlighted the need for efficient removal of carboxylic acids from aqueous streams. Research into liquid-liquid extraction (LLX) technologies and solvent developments, including the use of ionic liquids and amines, aims to improve the recovery of carboxylic acids, crucial for sustainable chemical processing and environmental management (Sprakel & Schuur, 2019).

Metalloporphyrin-Catalyzed C-H Bond Functionalization

Metalloporphyrin catalysts play a critical role in the functionalization of saturated C-H bonds, a process pivotal in organic synthesis and biomimetic studies. This review covers hydroxylation, amination, and carbenoid insertion reactions catalyzed by metalloporphyrins, emphasizing their regio-, diastereo-, or enantioselectivity and high product turnover numbers. Such reactions are vital for the development of novel synthetic pathways and the production of complex organic molecules (Che et al., 2011).

Biorenewable Chemicals and Carboxylic Acid Bioisosteres

The exploration of carboxylic acid bioisosteres has gained momentum due to their potential in overcoming toxicity, improving metabolic stability, and enhancing the pharmacological profile of drugs. Novel carboxylic acid substitutes, demonstrating improved bioactivity and selectivity, are crucial for advancing drug design and addressing challenges in medicinal chemistry (Horgan & O’Sullivan, 2021).

Safety And Hazards

The safety and hazards associated with Benzyl 3-amino-3-methylpiperidine-1-carboxylate are not well-documented in the literature. It is recommended to handle this compound with care and use it only for research purposes .

properties

IUPAC Name

benzyl 3-amino-3-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-14(15)8-5-9-16(11-14)13(17)18-10-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZEVNWHCQACRDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901212423
Record name Phenylmethyl 3-amino-3-methyl-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901212423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 3-amino-3-methylpiperidine-1-carboxylate

CAS RN

174543-80-7
Record name Phenylmethyl 3-amino-3-methyl-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174543-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl 3-amino-3-methyl-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901212423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Carbamoyl-3-methyl-piperidine-1-carboxylic acid benzyl ester (500 mg, 1.81 mmol) in acetonitrile (10 mL) was treated with [bis(trifluoroacetoxyl)iodo]benzene (PIFA) (800 mg, 1.86 mmol) and water (2 mL), the mixture was allowed to stir at 25° C. for 3 hours. LCMS showed starting material consumed, the mixture was heated to 70° C. for 30 min to decompose excess PIFA. The mixture was purified by column chromatography (eluting with 30˜50% methanol in dichloromethane) to give 420 mg (93%) of 3-Amino-3-methyl-piperidine-1-carboxylic acid benzyl ester. LCMS (Method K, ESI): RT=0.95 min, m+H=249.0.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
800 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 3-amino-3-methylpiperidine-1-carboxylate
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Benzyl 3-amino-3-methylpiperidine-1-carboxylate
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Benzyl 3-amino-3-methylpiperidine-1-carboxylate
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Benzyl 3-amino-3-methylpiperidine-1-carboxylate
Reactant of Route 5
Benzyl 3-amino-3-methylpiperidine-1-carboxylate
Reactant of Route 6
Benzyl 3-amino-3-methylpiperidine-1-carboxylate

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